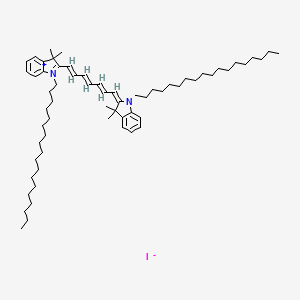
diIC18(7) dye
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DiIC18(7) dye is an organic iodide salt. It has a role as a fluorochrome. It contains a diIC18(7)(1+). It derives from a C7-indocyanine.
科学的研究の応用
Key Applications
- Cell Membrane Labeling
- In Vivo Imaging
-
Vessel Painting
- diIC18(7) has been employed in vascular studies to improve the visualization of blood vessels in tissue samples. It can be used in conjunction with liposomes to enhance staining specificity and reduce background fluorescence . However, it has been noted that diIC18(7) can form aggregates that may occlude blood vessels, affecting staining uniformity and reproducibility .
- Tissue Clearing Techniques
- Neuronal Tracing
Data Table: Comparison of Dye Performance
| Property | diIC18(7) | SP-DiIC18 | DiIC12 |
|---|---|---|---|
| Solubility | Ethanol, DMF, DMSO | Improved water solubility | Less hydrophobic |
| Photostability | High | Moderate | Moderate |
| Membrane Retention | Good | Excellent | Variable |
| Aggregation Potential | High | Low | Low |
| Use in Vessel Painting | Yes | Yes | Yes |
Case Study 1: Vascular Staining with diIC18(7)
In a study examining the efficacy of diIC18(7) for vessel painting, researchers found that while the dye effectively labeled blood vessels, it also formed aggregates that could occlude smaller vessels. This aggregation led to variability in staining intensity across different experiments. The study recommended using modified versions of the dye or combining it with liposomal formulations to improve staining consistency and reduce aggregation effects .
Case Study 2: Neuronal Tracing
Another study utilized diIC18(7) for retrograde tracing of neurons in a murine model. The results demonstrated that the dye provided clear visualization of neuronal pathways when injected into target areas. This application highlighted the dye's utility in neuroanatomical studies and its potential for investigating neurodegenerative diseases .
化学反応の分析
DNA Intercalation
diIC18(7) exhibits strong fluorescence enhancement upon binding to double-stranded DNA via intercalation :
-
Binding Mechanism : The planar cyanine core inserts between DNA base pairs, stabilizing the complex through π-π stacking and electrostatic interactions.
-
Fluorescence Enhancement : Intercalation reduces non-radiative decay pathways, increasing quantum yield (up to 30% in lipid environments) .
Quantitative Analysis :
| Parameter | Value |
|---|---|
| Absorption maxima (MeOH) | 748 nm |
| Emission maxima (MeOH) | 780 nm |
| Extinction coefficient | 270,000 M⁻¹ cm⁻¹ |
Photostability and Degradation
Research highlights diIC18(7)’s sensitivity to photobleaching, particularly in aqueous environments :
-
Triplet-State Dynamics : The dye undergoes reversible triplet-state transitions, which reduce fluorescence efficiency over time .
-
Oxygen-Induced Degradation : In the presence of oxygen, photodegradation occurs via singlet oxygen formation .
-
Stabilization Strategies : Use of reducing agents (e.g., β-mercaptoethanol) minimizes dark-state formation .
Degradation Rates :
| Condition | Half-Life |
|---|---|
| Aqueous solution (room light) | <1 hour |
| Lipid environment (dark) | >24 hours |
Solubility and Stability
| Solvent | Solubility |
|---|---|
| Methanol | Slightly soluble (heated) |
| DMSO | Soluble |
| Water | Very slightly soluble (sonicated) |
Storage Recommendations :
-
Store at -20°C in the dark to prevent photochemical degradation .
-
Avoid exposure to strong acids or bases, which destabilize the indolium core .
Environmental Interactions
| Interaction | Outcome |
|---|---|
| Lipid Bilayers | High fluorescence, stable binding |
| DNA Intercalation | Fluorescence enhancement |
| Aggregation (aqueous) | Reduced fluorescence, formation of dark masses |
特性
分子式 |
C63H101IN2 |
|---|---|
分子量 |
1013.4 g/mol |
IUPAC名 |
(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide |
InChI |
InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
JLIOTPLALDYAEH-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
異性体SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
正規SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















